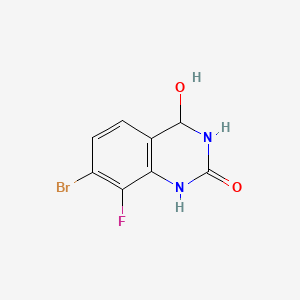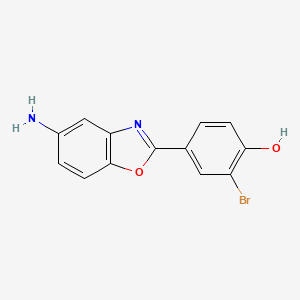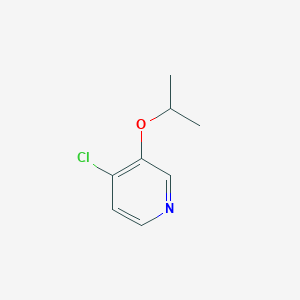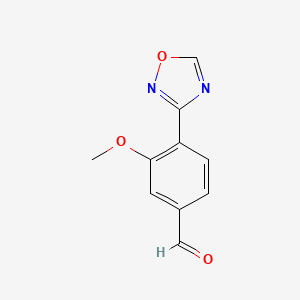
N,N'-bis(4-hydroxybenzylidene)-naphthalene-1,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-bis(4-hydroxybenzylidene)-naphthalene-1,5-diamine is a Schiff base compound known for its unique chemical structure and properties Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of an azomethine group (-C=N-)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N’-bis(4-hydroxybenzylidene)-naphthalene-1,5-diamine can be synthesized through a condensation reaction between 4-hydroxybenzaldehyde and naphthalene-1,5-diamine. The reaction typically occurs in an ethanol solution under reflux conditions. The general procedure involves mixing equimolar amounts of 4-hydroxybenzaldehyde and naphthalene-1,5-diamine in ethanol, followed by heating the mixture under reflux for several hours. The resulting product is then filtered, washed, and recrystallized to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for N,N’-bis(4-hydroxybenzylidene)-naphthalene-1,5-diamine are not well-documented, the general principles of Schiff base synthesis can be applied. Industrial production would likely involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-bis(4-hydroxybenzylidene)-naphthalene-1,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the azomethine group (-C=N-) to an amine group (-C-NH-).
Substitution: The hydroxyl groups (-OH) on the benzene rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions, often in the presence of a base like pyridine.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzylidene derivatives, depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N,N’-bis(4-hydroxybenzylidene)-naphthalene-1,5-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antioxidant activities.
Industry: Used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of N,N’-bis(4-hydroxybenzylidene)-naphthalene-1,5-diamine involves its ability to form stable complexes with metal ions through coordination with the azomethine nitrogen and hydroxyl oxygen atoms. These metal complexes can exhibit various biological and catalytic activities, depending on the metal ion and the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-bis(4-hydroxybenzylidene)-1,4-phenylenediamine
- N,N’-bis(4-methylbenzylidene)-1,4-phenylenediamine
- N,N’-bis(4-pentyloxybenzylidene)-1,4-phenylenediamine
Uniqueness
N,N’-bis(4-hydroxybenzylidene)-naphthalene-1,5-diamine is unique due to its naphthalene core, which imparts distinct electronic and structural properties compared to similar compounds with a phenylene core
Eigenschaften
Molekularformel |
C24H18N2O2 |
|---|---|
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
4-[[5-[(4-hydroxyphenyl)methylideneamino]naphthalen-1-yl]iminomethyl]phenol |
InChI |
InChI=1S/C24H18N2O2/c27-19-11-7-17(8-12-19)15-25-23-5-1-3-21-22(23)4-2-6-24(21)26-16-18-9-13-20(28)14-10-18/h1-16,27-28H |
InChI-Schlüssel |
DNKLHOMVPPUPID-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC=C2N=CC3=CC=C(C=C3)O)C(=C1)N=CC4=CC=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-1-(2-chlorobenzyl)-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B12454137.png)

![2-[(E)-{[3-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-6-methyl-4-nitrophenol](/img/structure/B12454155.png)
![N,11-bis(3,4-dichlorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B12454157.png)

![4-Chloro-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol](/img/structure/B12454168.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-phenoxyacetamide](/img/structure/B12454172.png)

![4-methyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B12454180.png)
![propyl 4-{[(E)-(4-methylphenyl)methylidene]amino}benzoate](/img/structure/B12454184.png)

![(4-{[(4-Methoxyphenyl)carbonyl]amino}phenoxy)acetic acid](/img/structure/B12454198.png)
![1,3-dicyclohexyl-5-({[2-(piperazin-1-yl)ethyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12454205.png)
